molecular formula C27H25BrN2O2S B3444128 1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine

1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine

Cat. No.: B3444128
M. Wt: 521.5 g/mol
InChI Key: RDAQPAPESFBDGG-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzhydryl group, a bromonaphthalene moiety, and a sulfonylpiperazine core, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine typically involves a multi-step process. One common method starts with the reaction of 1-benzhydryl-piperazine with 4-bromonaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane . The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical properties.

Properties

IUPAC Name

1-benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O2S/c28-25-15-16-26(24-14-8-7-13-23(24)25)33(31,32)30-19-17-29(18-20-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-16,27H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQPAPESFBDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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